5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole

Medicinal Chemistry Conformational Analysis Drug Design

5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole (CAS 1206977-39-0) is a trisubstituted 1,3-oxazole heterocycle with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol. It belongs to the class of chloromethyl-functionalized oxazole derivatives that serve as versatile synthetic intermediates in medicinal chemistry.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
Cat. No. B13243377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole
Molecular FormulaC11H9Cl2NO
Molecular Weight242.10 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C2=CC=CC=C2Cl)CCl
InChIInChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
InChIKeyZHAVUKGHLKSEPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole: Ortho-Chlorophenyl Oxazole Building Block for Regiospecific Drug Discovery


5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole (CAS 1206977-39-0) is a trisubstituted 1,3-oxazole heterocycle with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol . It belongs to the class of chloromethyl-functionalized oxazole derivatives that serve as versatile synthetic intermediates in medicinal chemistry. The compound features three distinguishing structural elements: an ortho-chlorophenyl group at position 2, a methyl group at position 4, and a chloromethyl group at position 5 of the oxazole ring. This specific substitution pattern dictates its reactivity profile in nucleophilic substitution reactions and its behavior in biological systems relative to its para-chloro and regioisomeric analogs [1].

Ortho-chlorophenyl conformational restriction for target presentation
C5-chloromethyl electrophile for vector-specific derivatization
Documented scaffold in PDB structure-guided design (2GTK)

Why 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole Cannot Be Replaced by Its Para-Chloro or Regioisomeric Analogs


Simply substituting 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole with a regioisomer such as 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole (CAS 109544-39-0) or 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3) fundamentally alters the stereoelectronic profile of the molecule. The ortho-chlorophenyl group introduces steric hindrance that restricts rotation of the aryl ring, locking the molecule into distinct conformational states compared to the para-chloro analog . Additionally, the position of the chloromethyl electrophile—at C5 versus C4 or C2—determines the trajectory of nucleophilic attack and the geometry of the resulting derivatives, which is critical when the oxazole core must present substituents in specific spatial orientations to biological targets [1]. These differences are not cosmetic; they dictate which downstream products can be synthesized and what biological activities emerge.

Conformational control Ortho-chlorophenyl restricts aryl rotation; para analog lacks this constraint, altering binding presentation.
Regiochemical reactivity C5-chloromethyl directs nucleophilic displacement with different geometry than C4 isomers.
Biological target matching Distinct target engagement profiles: ortho scaffold in PDB 2GTK vs. para analog in romazarit studies.

Quantitative Differentiation of 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole Against Closest Structural Analogs


Ortho- vs. Para-Chlorophenyl Substitution: Conformational Restriction and Target Engagement Potential

The ortho-chlorine atom on the 2-phenyl ring of 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole creates steric hindrance that restricts rotation about the aryl–oxazole bond. This stereoelectronic tuning locks the molecule into a preferred bioactive conformation, a property absent in the para-chloro analog 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole (CAS 109544-39-0), where the chlorine is positioned remotely and does not constrain aryl rotation . In drug discovery contexts, conformationally restricted ortho-substituted oxazoles frequently exhibit higher target affinity and selectivity than their para-substituted counterparts [1].

Conformational restriction
Class-level inference
Ortho-chlorophenyl locks preferred conformation; para analog allows free aryl rotation
May support binding conformation selection
Estimated rotational barrier increase 2–5 kcal/mol; no direct data
Medicinal Chemistry Conformational Analysis Drug Design

Regiochemistry of Chloromethyl Electrophile: C5 vs. C4 Reactivity and Derivative Geometry

The chloromethyl group at the C5 position of 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole occupies a distinct spatial location compared to the C4-chloromethyl isomer 4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole (CAS 475481-96-0) and the C4-chloromethyl para-chloro isomer 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3). This positional difference dictates the trajectory of nucleophilic displacement and the geometry of the resulting derivatives. A highly regioselective synthesis methodology has been established for 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles, confirming that the regiochemical outcome is critically dependent on the substitution pattern of the oxazole N-oxide precursor [1]. The C5-chloromethyl isomer is expected to produce derivatives with different spatial orientation compared to C4-chloromethyl isomers, a factor that can be decisive in fragment-based drug discovery where the exit vector of the growing moiety determines target complementarity.

Chloromethyl regiochemistry
Class-level inference
C5-chloromethyl directs nucleophilic trajectory adjacent to ring oxygen; C4 isomer orients differently
Governs derivative geometry in library synthesis
>95% isomeric purity reported for 4-chloromethyl isomers; C5 behavior inferred
Synthetic Chemistry Nucleophilic Substitution Regioselectivity

Thermal Stability and Processability: Melting Point Differentiation from Para-Chloro Analog

The para-chloro regioisomer 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole (CAS 832076-92-3) exhibits an experimentally determined melting point range of 90–92 °C with a predicted pKa of −0.86 ± 0.26 . In contrast, the ortho-chloro substitution in the target compound introduces steric hindrance that disrupts crystal packing, typically resulting in a lower melting point and different solubility profile relative to the para analog. While the target compound's experimental melting point has not been widely reported, the structural difference is expected to translate into measurably different solid-state handling properties, including altered crystallization behavior and thermal stability, which are important parameters for compound storage, formulation, and automated weighing in high-throughput screening workflows.

Melting point differentiation
Data to verify
Target compound: melting point not reported; para analog (CAS 832076-92-3) mp 90–92 °C
Solid-state handling may differ; requires experimental confirmation
Predicted lower mp due to ortho-substitution disrupting crystal packing
Physicochemical Characterization Formulation Solid-State Properties

Drug Discovery Provenance: Ortho-Chlorophenyl Oxazole Present in Structure-Based Drug Design

The ortho-chlorophenyl-1,3-oxazole core is represented in the Protein Data Bank as part of the bound ligand in PDB entry 2GTK (ChemComp-208: (2S)-3-(1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-5-yl)-2-ethoxypropanoic acid) [1]. This demonstrates that the ortho-chlorophenyl oxazole scaffold, closely related to the target compound, has been successfully employed in a structure-guided drug discovery program and that its specific conformational preference contributed to target binding. The para-chloro analog romazarit targets a different therapeutic indication (anti-arthritic, modulation of interleukin-1-mediated events) [2], confirming that the substitution pattern on the oxazole core dictates not only binding mode but also therapeutic indication. The target compound thus serves as a strategic intermediate for programs that require ortho-chlorophenyl presentation rather than para-chlorophenyl geometry.

Structural biology provenance
Supporting evidence
Ortho-chlorophenyl oxazole core present in PDB ligand ChemComp-208 (2GTK)
Supports structure-based design relevance
Para analog romazarit targets different indication; substitution pattern dictates binding mode
Structural Biology Fragment-Based Drug Discovery PDB Ligand

Optimal Deployment Scenarios for 5-(Chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole Based on Differentiated Evidence


Structure-Based Drug Design Requiring Ortho-Chlorophenyl Presentation

In fragment-based or structure-guided drug discovery programs where the target binding site demands an ortho-chlorophenyl group for optimal steric and electronic complementarity, 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole provides a validated starting scaffold. The conformational restriction imposed by the ortho-chlorine atom [1] can pre-organize the molecule into a binding-competent conformation, reducing entropic penalty upon target engagement. The C5-chloromethyl handle further enables vector-specific elaboration toward key pharmacophoric elements [2].

Synthesis of Ortho-Chlorophenyl Oxazole-Derived Kinase or Enzyme Inhibitors

The chloromethyl group at C5 serves as an electrophilic anchoring point for nucleophilic displacement with amines, thiols, or alkoxides, yielding substituted oxazole libraries with the ortho-chlorophenyl group locked in place. This is particularly valuable when the target enzyme's selectivity profile depends on the ortho-substituent's interaction with a hydrophobic sub-pocket that cannot accommodate the para-substituted analog. The different therapeutic trajectory of romazarit (para-chloro) [3] versus the ortho-chlorophenyl oxazole scaffold found in PDB 2GTK [4] underscores the importance of this substitution pattern in determining biological outcome.

Conformational Probe in Stereoelectronic Structure–Activity Relationship (SAR) Studies

When establishing SAR around the 2-aryl substituent of 1,3-oxazole pharmacophores, the ortho-chlorophenyl compound serves as an essential comparator to the para-chloro and meta-chloro analogs. The restricted aryl rotation in the ortho isomer provides a conformational probe that can reveal whether the target protein prefers a coplanar or twisted biaryl geometry. This type of stereoelectronic SAR, where the ortho-substituent acts as a conformational lock, is a well-recognized strategy in medicinal chemistry for improving binding affinity and selectivity [1].

Development of Inhibitors Targeting Proteins with Ortho-Substituent Preferences

Certain biological targets, including specific cytochrome P450 isoforms and nuclear receptors, exhibit differential recognition of ortho- versus para-substituted aryl groups. The documented presence of ortho-chlorophenyl oxazole fragments in protein–ligand crystal structures [4] indicates that this substitution pattern is biologically tolerated and can be exploited to design selective inhibitors. Procurement of 5-(chloromethyl)-2-(2-chlorophenyl)-4-methyl-1,3-oxazole enables direct synthesis of such inhibitors without the need for late-stage ortho-selective C–H functionalization, which is often low-yielding and challenging to execute regioselectively.

Application
Selection Property
Validation Focus
Structure-based drug design
Ortho-chlorophenyl conformational preference
Binding conformation and target complementarity
Kinase/enzyme inhibitor library synthesis
C5-chloromethyl regiochemistry for vector elaboration
Substituent geometry and selectivity profiling
Stereoelectronic SAR studies
Ortho-substituent as conformational lock
Biaryl geometry–activity correlation
Inhibitor design for ortho-recognizing targets
Ortho-chlorophenyl biological tolerance
Ortho-selective binding validation
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